1-Benzoylamino-4-bromoanthraquinone 1-Benzoylamino-4-bromoanthraquinone
Brand Name: Vulcanchem
CAS No.: 81-44-7
VCID: VC14448533
InChI: InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26)
SMILES:
Molecular Formula: C21H12BrNO3
Molecular Weight: 406.2 g/mol

1-Benzoylamino-4-bromoanthraquinone

CAS No.: 81-44-7

Cat. No.: VC14448533

Molecular Formula: C21H12BrNO3

Molecular Weight: 406.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoylamino-4-bromoanthraquinone - 81-44-7

Specification

CAS No. 81-44-7
Molecular Formula C21H12BrNO3
Molecular Weight 406.2 g/mol
IUPAC Name N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide
Standard InChI InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26)
Standard InChI Key JKRCBOYQTINLRS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O

Introduction

Structural and Molecular Characteristics

1-Benzoylamino-4-bromoanthraquinone belongs to the anthraquinone family, a class of aromatic compounds distinguished by a fused tricyclic structure comprising two benzene rings connected by a ketone group. The molecular formula C<sub>21</sub>H<sub>12</sub>BrNO<sub>3</sub> corresponds to a molecular weight of 406.23 g/mol . The benzoylamino group (–NH–C(=O)–C<sub>6</sub>H<sub>5</sub>) at position 1 introduces steric hindrance and electronic effects that influence reactivity, while the bromine atom at position 4 enhances electrophilic substitution potential.

The compound’s crystal structure is stabilized by intramolecular hydrogen bonding between the amide hydrogen and adjacent ketone oxygen, as observed in analogous anthraquinone derivatives . This interaction contributes to its high melting point (230–231°C) , which exceeds that of unsubstituted anthraquinone (286°C) due to increased molecular symmetry and packing efficiency.

Synthesis and Manufacturing

Acylation-Bromination Sequential Reactions

Industrial synthesis typically involves a two-step process: acylation of 1-aminoanthraquinone followed by bromination.

Step 1: Acylation
1-Aminoanthraquinone is reacted with benzoyl chloride in nitrobenzene under vacuum dehydration conditions. The reaction proceeds at 130–160°C for 3 hours, achieving acylation yields exceeding 99% . Excess benzoyl chloride ensures complete conversion, with residual 1-aminoanthraquinone maintained below 1% .

Step 2: Bromination
The acylated intermediate undergoes bromination using elemental bromine in the presence of sodium chlorate as an oxidizing agent. Reaction conditions (58–76°C, 15 hours) yield 1-benzoylamino-4-bromoanthraquinone with ≤1% unreacted acylate . Critical parameters include:

ParameterValueSource
Temperature58–76°C
Reaction Time15 hours
Bromine Stoichiometry1.1–1.2 equivalents

Post-reaction, bromine is recovered via distillation, and the product is neutralized with sodium carbonate to pH 7.2–7.5 .

Alternative Bromination Strategies

Recent research explores bromination in N,N-dimethylformamide (DMF) at ambient temperatures, achieving high-purity yields (≥95%) . This method avoids harsh acidic conditions, reducing byproduct formation. Comparative studies indicate DMF-based bromination enhances regioselectivity for position 4, minimizing di- or polybrominated derivatives .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits remarkable thermal resilience, as evidenced by:

PropertyValueSource
Melting Point230–231°C
Boiling Point518.4°C (predicted)
Density1.598 g/cm³

Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, consistent with anthraquinone derivatives’ stability under thermal stress .

Solubility and Partitioning

1-Benzoylamino-4-bromoanthraquinone is sparingly soluble in water (log P = 3.266) , favoring dissolution in polar aprotic solvents like DMF or nitrobenzene. Its solubility profile aligns with applications in non-aqueous dye formulations.

Industrial Applications

Vat Dye Synthesis

The compound is a precursor to Vat Brown R, a durable dye used in cotton and wool textiles. Condensation with hydrolyzed intermediates under vacuum (150–155°C) produces dye molecules with superior lightfastness . Industrial protocols achieve dye yields of 85–90% , with residual starting material below 1%.

Pharmaceutical Intermediates

Brominated anthraquinones are investigated as kinase inhibitors and antitumor agents. The benzoylamino group enhances bioavailability by modulating lipophilicity, while the bromine atom facilitates radiolabeling for diagnostic imaging .

Recent Advances and Future Directions

Green Synthesis Initiatives

Efforts to replace nitrobenzene with biodegradable solvents (e.g., cyclopentyl methyl ether) aim to reduce environmental impact . Pilot-scale trials demonstrate comparable yields (88–92%) with reduced waste generation .

Functionalized Derivatives

Novel derivatives with cyano (–CN) or tetrazolyl substituents at position 2 exhibit enhanced electronic properties for organic semiconductors . These developments position 1-benzoylamino-4-bromoanthraquinone as a versatile building block in materials science.

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